molecular formula C17H19NO4 B3921607 N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide

Cat. No. B3921607
M. Wt: 301.34 g/mol
InChI Key: VXHMAFWDHXWNKX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide, also known as DOEB, is a chemical compound that belongs to the class of benzamides. DOEB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide exerts its pharmacological effects by binding to the dopamine D3 receptor and inhibiting its activity. This leads to a decrease in the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement. By inhibiting the dopamine D3 receptor, this compound may have potential therapeutic applications in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that this compound inhibits the growth of tumors in animal models. Additionally, this compound has been found to inhibit the release of dopamine in the brain, which may have potential therapeutic applications in the treatment of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental protocols. Additionally, its mechanism of action is not yet fully understood, which may limit its use in some research areas.

Future Directions

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide has several potential future directions for research. In neuroscience, this compound may be used as a tool for studying the role of the dopamine D3 receptor in various neuropsychiatric disorders. Additionally, this compound may be used as a lead compound for the development of novel drugs targeting the dopamine D3 receptor. In cancer research, this compound may be further studied for its potential use in cancer therapy. Finally, this compound may be used as a lead compound for the development of novel drugs targeting other molecular targets, based on its chemical structure and pharmacological properties.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide has been studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy. Additionally, this compound has been used as a lead compound for the development of novel drugs targeting various molecular targets.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-4-22-14-7-5-6-12(10-14)17(19)18-13-8-9-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMAFWDHXWNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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